(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride
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Overview
Description
(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its significant biological activity and is used in various scientific research applications. Its structure includes multiple chiral centers, making it an interesting subject for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride involves several steps, including cyclization and resolution processes. One common method involves the use of enzyme-catalyzed resolution, which is an environmentally friendly technique with high efficiency and mild reaction conditions. For example, the synthesis can start with a precursor such as 2,3-dihydrofuran, followed by radical cyclization catalyzed by cobaloxime, and finally, hydrolysis of the racemic ester catalyzed by lipase .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of lipase-catalyzed resolution in a continuous flow system has been shown to produce the compound with high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a ligand in drug design.
Mechanism of Action
The mechanism of action of (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its target. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with chiral centers, such as:
- (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
- (3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol
Uniqueness
What sets (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride apart is its specific stereochemistry and the resulting biological activity. The presence of multiple chiral centers and the ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8-6-3-1-2-5(6)7;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZCUUOCVMUWIL-VWZUFWLJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCC2O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)NC[C@H]2O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230800-23-2 |
Source
|
Record name | rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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